

## A Technical Guide to rac-Talinolol-d5: Commercial Availability, Analysis, and Application

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Compound of Interest		
Compound Name:	rac Talinolol-d5	
Cat. No.:	B565432	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of racemic Talinolol-d5, a deuterated analog of the β1-adrenergic receptor blocker, Talinolol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This guide covers the commercial availability of rac-Talinolol-d5, its physicochemical properties, and relevant experimental protocols for its analysis.

#### Introduction to rac-Talinolol-d5

Talinolol is a cardioselective  $\beta1$ -adrenergic receptor blocker used in the treatment of hypertension and angina pectoris.[1] Its deuterated form, rac-Talinolol-d5, serves as an invaluable internal standard in pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms provides a distinct mass shift, enabling sensitive and accurate quantification by mass spectrometry without significantly altering the compound's chemical properties.[2]

#### **Commercial Availability**

rac-Talinolol-d5 is available from several commercial suppliers specializing in research chemicals and analytical standards. The compound is typically supplied as a neat solid and is intended for research use only.[1][3]



Supplier	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Available Quantities
Santa Cruz Biotechnology	1215343-94-4	C20H28D5N3O3	368.53	Contact for details
MedChemExpres s	1215343-94-4	C20H28D5N3O3	368.53	1 mg, 10 mg
CymitQuimica (distributor for TRC)	1215343-94-4	C20H28D5N3O3	368.52	1 mg, 10 mg
LGC Standards (distributor for TRC)	1215343-94-4	C20H28D5N3O3	368.52	1 mg, 10 mg

### **Physicochemical and Analytical Data**

Detailed quantitative data for a specific lot of rac-Talinolol-d5 is typically provided in the Certificate of Analysis (CoA) from the supplier. Researchers should always refer to the lot-specific CoA for the most accurate information.

Table 2: Representative Physicochemical and Analytical Data

Parameter	Typical Specification
Appearance	White to Off-White Solid
Purity (by HPLC)	≥98%
Isotopic Enrichment	≥99 atom % D
Identity (by <sup>1</sup> H-NMR, MS)	Conforms to structure
Storage Temperature	-20°C

### **Experimental Protocols**



The following are representative experimental protocols for the analysis of Talinolol and can be adapted for rac-Talinolol-d5.

# **High-Performance Liquid Chromatography (HPLC) for Purity Assessment**

This method is adapted from a validated HPLC-UV method for the determination of Talinolol in rat plasma.[4]

- Instrumentation: A standard HPLC system with a UV detector.
- Column: Vydac® C18 monomeric column (250 x 4.6 mm, 5 μm particle size).[4]
- Mobile Phase: Acetonitrile and potassium dihydrogen phosphate buffer (34:66 v/v).[4]
- Flow Rate: 1.0 mL/min (isocratic).[4]
- Detection: UV at 245 nm.[4]
- Sample Preparation: Prepare a stock solution of rac-Talinolol-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 10-100 μg/mL.
- Injection Volume: 10-20 μL.
- Analysis: The purity is determined by the peak area percentage of the main component relative to all other observed peaks.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol is based on a published method for the quantification of Talinolol in human plasma.[5] rac-Talinolol-d5 is used as an internal standard for the quantification of non-labeled Talinolol.

- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.



- Multiple Reaction Monitoring (MRM) Transitions:
  - Talinolol: m/z 364.3 → 100.2
  - rac-Talinolol-d5: m/z 369.3 → 105.2 (predicted)
- Sample Preparation (Plasma):
  - To 200 μL of plasma, add the internal standard solution (rac-Talinolol-d5).
  - Perform liquid-liquid extraction with methyl tert-butyl ether.[5]
  - Evaporate the organic layer and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
  - Column: A suitable C18 column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 μm).[5]
  - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
  - Flow Rate: 0.85 mL/min.[5]

#### **Synthesis Outline**

A detailed, step-by-step synthesis protocol for rac-Talinolol-d5 is not publicly available. However, a general approach for the synthesis of deuterated compounds involves introducing deuterium atoms at specific positions through the use of deuterated reagents or through hydrogen-deuterium exchange reactions. For rac-Talinolol-d5, the deuterium atoms are located on the propyl chain. A plausible synthetic route would involve the use of a deuterated epoxide or a related deuterated building block in the final steps of the Talinolol synthesis.

#### **Visualized Workflow**

The following diagram illustrates a general workflow for the quality control and use of a deuterated standard like rac-Talinolol-d5 in a research setting.

Caption: Quality control workflow for rac-Talinolol-d5.



This guide provides a comprehensive starting point for researchers working with rac-Talinolold5. For specific applications, further method development and validation will be necessary. Always consult the supplier's documentation and relevant scientific literature for the most accurate and up-to-date information.

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#### References

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